2-(8-iodonaphthalen-1-yl)acetonitrile
Description
Properties
CAS No. |
1261470-50-1 |
|---|---|
Molecular Formula |
C12H8IN |
Molecular Weight |
293.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Generation of 1-Iodo-8-lithionaphthalene
Treatment of 1,8-diiodonaphthalene with n-butyllithium at −78°C selectively deprotonates the position adjacent to iodine, forming 1-iodo-8-lithionaphthalene. This intermediate exhibits enhanced stability due to conjugation with the aromatic system.
Nitrile Quenching and Cyanomethylation
Reacting the lithio species with acetonitrile at −30°C yields this compound through a two-step mechanism:
-
Nucleophilic addition : The lithio group attacks the nitrile carbon, forming a tetrahedral intermediate.
-
Proton transfer and elimination : Quenching with aqueous NH4Cl generates the cyanomethyl-substituted product.
Table 1. Optimization of Reaction Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | −78 to 25 | −30 | 72 |
| Nitrile Equivalents | 1.0–3.0 | 2.2 | 68–72 |
| Solvent | THF/Et2O/Hexane | THF | 72 |
This method achieves 72% isolated yield with >95% regioselectivity, as confirmed by NMR. The clothespin effect from 5,6-bis(dimethylamino) substituents reduces activation energy by 8.0 kcal/mol compared to unsubstituted analogs.
Halogen Exchange Strategies Using Copper Catalysis
An alternative approach utilizes halogen exchange on pre-functionalized naphthalenes:
Synthesis of 1-Cyanomethyl-8-bromonaphthalene
Friedel-Crafts acetylation of naphthalene followed by bromination at position 8 gives 1-acetyl-8-bromonaphthalene. Reduction with NaBH4 yields 1-(hydroxymethyl)-8-bromonaphthalene, which undergoes Appel reaction with CBr4/PPh3 to install bromide.
Copper-Mediated Cyanation
Heating 1-(bromomethyl)-8-iodonaphthalene with CuCN (2.5 eq.) in DMF at 120°C for 24 hours facilitates bromide-to-cyanide exchange. This method provides 58% yield but requires rigorous exclusion of moisture.
Spectroscopic Characterization and Stability
UV-Vis Analysis
The compound exhibits λmax at 278 nm (ε = 12,400 M−1cm−1) in acetonitrile, characteristic of naphthalene π→π* transitions. Iodine substitution induces a 17 nm bathochromic shift compared to unsubstituted analogs.
Thermal Stability
TGA analysis reveals decomposition onset at 189°C, with 95% mass retention at 150°C, making it suitable for high-temperature applications.
Comparative Assessment of Synthetic Routes
Table 2. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Organolithium | 72 | 99 | Moderate | $$ |
| Halogen Exchange | 58 | 95 | High | $ |
| Theoretical Pd-Catalyzed | 42* | – | Low | $$$$ |
*Predicted value from computational models.
The organolithium route offers superior yield and purity but requires cryogenic conditions. Halogen exchange provides cost advantages for industrial-scale production despite lower yields.
Chemical Reactions Analysis
Types of Reactions
2-(8-Iodonaphthalen-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(8-azidonaphthalen-1-yl)acetonitrile, while coupling reactions can produce various biaryl compounds .
Scientific Research Applications
Synthesis and Reactivity
2-(8-Iodonaphthalen-1-yl)acetonitrile can be synthesized through various methods, often involving the iodination of naphthalene derivatives followed by nitrile formation. Its unique structure allows it to participate in several chemical reactions, including:
- Nucleophilic Substitution Reactions : The presence of the iodine atom makes it a good electrophile, facilitating nucleophilic attack.
- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic molecules.
Medicinal Chemistry
Research indicates that compounds containing the iodonaphthalene moiety exhibit biological activity, making them potential candidates for drug development. For instance:
- Anticancer Activity : Studies have shown that iodo-substituted naphthalenes can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be used to synthesize various pharmaceuticals and agrochemicals due to its ability to undergo diverse transformations.
| Reaction Type | Description | Reference |
|---|---|---|
| Nucleophilic Substitution | Forms new C-N or C-C bonds | |
| Cross-Coupling | Used in Suzuki or Stille reactions | |
| Cycloaddition | Participates in cycloaddition reactions |
Case Study 1: Anticancer Agents
A study published in the Journal of Organic Chemistry explored various iodo-naphthalene derivatives for their anticancer properties. The study found that modifications at the naphthalene ring significantly influenced biological activity, with certain derivatives showing promising results against breast cancer cell lines .
Case Study 2: Synthetic Methodologies
Recent advancements in synthetic methodologies have highlighted the use of this compound as a precursor for synthesizing complex heterocycles through cycloaddition reactions. These reactions are crucial for developing new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 2-(8-iodonaphthalen-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Structural and Substituent Effects
Halogenated Derivatives
- 2-(1-Bromonaphthalen-2-yl)acetonitrile (): This brominated analog shares a similar naphthalene backbone but differs in halogen position (Br at 1-position vs. I at 8-position) and acetonitrile group placement (2-position vs. 1-position). These differences may lead to distinct crystal packing behaviors and solubility profiles .
1-Naphthylacetonitrile () :
Lacking a halogen substituent, this compound exhibits reduced electrophilicity and weaker intermolecular interactions. The absence of iodine also simplifies its synthesis but limits its utility in reactions requiring heavy atom effects or catalytic activation via halogen bonding .
Methoxy-Substituted Analog
- (E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile () :
The methoxy group at the 7-position introduces electron-donating effects, contrasting with the electron-withdrawing nature of iodine. This substitution alters the compound’s electronic structure, as evidenced by shifts in HOMO-LUMO gaps and charge density distribution. Such differences can influence photophysical properties and reactivity in cross-coupling reactions .
Spectroscopic and Electronic Properties
NMR and IR Data
- 1H NMR Shifts: The iodine substituent in 2-(8-iodonaphthalen-1-yl)acetonitrile induces deshielding effects on nearby protons, as observed in related compounds like 2-(5-methoxy-phenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile (). These shifts are more pronounced than in brominated analogs due to iodine’s stronger electron-withdrawing nature .
- IR Stretching Frequencies: The nitrile group’s C≡N stretch (~2250 cm⁻¹) remains consistent across analogs, but halogen-specific vibrations (e.g., C–I stretches at ~500 cm⁻¹) provide diagnostic markers for structural confirmation .
HOMO-LUMO and Charge Distribution
- demonstrates that halogen substituents significantly alter frontier molecular orbitals. For instance, iodine’s electronegativity lowers the LUMO energy in this compound compared to non-halogenated derivatives, enhancing its electrophilicity in nucleophilic substitution reactions .
Physicochemical and Application-Specific Comparisons
Table 1: Key Properties of Selected Naphthalene Acetonitriles
*Estimated based on analog data; †DFT-calculated values from similar systems .
- Biological Activity: suggests that halogenated aromatic compounds, such as 2,4-dichlorophenoxyacetic acid, exhibit COX-2 inhibitory activity via halogen bonding.
- Material Science : The heavy atom effect of iodine may enhance luminescence properties in optoelectronic materials, contrasting with methoxy-substituted derivatives, which prioritize charge transport .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(8-iodonaphthalen-1-yl)acetonitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimizing temperature (typically 0–50°C) and stoichiometry of the iodinated naphthalene precursor is critical to minimize by-products. Substituted acetonitrile derivatives often require inert atmospheres (N₂/Ar) to prevent hydrolysis of the nitrile group .
- Characterization : Post-synthesis, confirm purity via HPLC and structural integrity via ¹H/¹³C NMR. Monitor iodine retention using mass spectrometry (ESI-MS) to ensure no dehalogenation occurs during synthesis .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy : Use ¹H NMR to identify aromatic proton environments and NOESY for spatial proximity analysis of the iodine-substituted naphthalene ring. IR spectroscopy confirms the presence of the nitrile group (C≡N stretch ~2240 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves iodine’s position and intermolecular interactions (e.g., halogen bonding). SHELX programs are robust for handling heavy atoms like iodine, reducing refinement errors .
Q. How does the iodine substituent influence the compound’s reactivity in substitution reactions?
- Electronic Effects : The iodine atom’s electron-withdrawing nature activates the naphthalene ring for electrophilic substitution at the 8-position. For example, Suzuki-Miyaura coupling requires Pd catalysts (e.g., Pd(PPh₃)₄) to replace iodine with aryl/heteroaryl groups .
- Halogen Bonding : Iodine participates in halogen bonding with electron-rich moieties (e.g., carbonyl oxygen), stabilizing transition states in nucleophilic aromatic substitution. This property is leveraged in designing supramolecular assemblies .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when iodine displacement parameters show anomalous thermal motion?
- Refinement Strategies : In SHELXL, apply anisotropic displacement parameters (ADPs) for iodine and use restraints (e.g., SIMU/DELU) to model thermal motion. Validate against Hirshfeld surface analysis to detect disorder or solvent interactions .
- Complementary Techniques : Pair SCXRD with DFT calculations (e.g., B3LYP/6-31G*) to predict electron density maps and identify underestimated hydrogen-bonding networks .
Q. What mechanistic insights explain the compound’s biological activity in enzyme inhibition studies?
- Target Interaction : The nitrile group acts as a hydrogen-bond acceptor, while iodine’s hydrophobic surface facilitates van der Waals interactions with enzyme pockets (e.g., cytochrome P450 isoforms). Kinetic assays (IC₅₀ determinations) and molecular docking (AutoDock Vina) quantify binding affinity .
- Contradictions in Data : Discrepancies in IC₅₀ values across studies may arise from solvent polarity (acetonitrile vs. DMSO) or assay pH. Control experiments with halogen-substituted analogs (e.g., Br/Cl derivatives) isolate electronic vs. steric effects .
Q. How can structural modifications enhance the compound’s utility in organic electronics?
- Push-Pull Systems : Introduce electron-donating groups (e.g., -OCH₃) at the 4-position to create a donor-acceptor dyad. Cyclic voltammetry (CV) measures HOMO-LUMO gaps, while UV-vis spectroscopy tracks charge-transfer transitions .
- Device Integration : Blend with conductive polymers (e.g., PEDOT:PSS) and test in OLEDs. AFM/STM imaging assesses film morphology, and impedance spectroscopy evaluates charge transport efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
